molecular formula C22H41NO11 B13850311 Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside

Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside

Cat. No.: B13850311
M. Wt: 495.6 g/mol
InChI Key: ZMHROAVAQHSNOY-OEUZHLKXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is a complex carbohydrate derivative It is a glycoside formed by the linkage of an octyl group to a disaccharide composed of glucose and galactose units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside typically involves the glycosylation of a protected glucose derivative with a galactose donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosidic bond formation. The octyl group is introduced through an alkylation reaction, where an octyl halide reacts with the hydroxyl group of the glycoside under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the formation of the glycosidic bond. This method offers high specificity and yields, making it suitable for large-scale production. Additionally, the use of immobilized enzymes can enhance the efficiency and reusability of the biocatalysts .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino sugar derivatives.

    Substitution: Alkylated glycosides.

Scientific Research Applications

Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes recognize the glycosidic linkage and catalyze the transfer or hydrolysis of the sugar moieties. The octyl group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and improving its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Octyl beta-D-glucopyranoside: A simpler glycoside with only one glucose unit.

    Octyl beta-D-galactopyranoside: Similar structure but with a galactose unit instead of glucose.

    Octyl 2-(Acetylamino)-2-deoxy-beta-D-glucopyranoside: Lacks the galactose unit, making it less complex .

Uniqueness

Octyl 2-(Acetylamino)-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside is unique due to its dual sugar units and the presence of an acetylamino group. This structure provides it with distinct biochemical properties, such as enhanced stability and specific enzyme recognition, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C22H41NO11

Molecular Weight

495.6 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-octoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)17(28)20(14(11-25)33-21)34-22-19(30)18(29)16(27)13(10-24)32-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1

InChI Key

ZMHROAVAQHSNOY-OEUZHLKXSA-N

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)NC(=O)C

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.